
BHHT
Overview
Description
BHHT (Benazepril Hydrochlorothiazide Tablets) is a fixed-dose single-pill combination (SPC) drug used primarily for hypertension management. It combines benazepril (an angiotensin-converting enzyme inhibitor, ACEi) and hydrochlorothiazide (a thiazide diuretic) to synergistically lower blood pressure by targeting the renin-angiotensin-aldosterone system (RAAS) and promoting sodium excretion . Clinical studies demonstrate that this compound improves patient adherence to therapy and increases the rate of achieving target blood pressure levels compared to monotherapies. Its efficacy is supported by extensive clinical evidence, particularly in primary care settings, where it simplifies treatment regimens and reduces pill burden .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butylated hydroxytoluene is synthesized through the reaction of p-cresol (4-methylphenol) with isobutylene (2-methylpropene) under acidic conditions, typically catalyzed by sulfuric acid . The reaction can be represented as follows:
CH3(C6H4)OH+2CH2=C(CH3)2→(CH3)3C2CH3C6H2OH
Industrial Production Methods
In industrial settings, butylated hydroxytoluene is produced using similar synthetic routes but on a larger scale. The process involves the continuous reaction of p-cresol with isobutylene in the presence of sulfuric acid, followed by purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Butylated hydroxytoluene undergoes various chemical reactions, including:
Oxidation: Butylated hydroxytoluene can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding phenols.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic compounds.
Substitution: Nitrated or halogenated butylated hydroxytoluene derivatives.
Scientific Research Applications
Food Industry
BHT is widely used as a food additive due to its ability to prevent oxidative degradation. Its primary functions include:
- Preservation of Freshness : BHT is commonly added to low-fat foods and packaging materials to extend shelf life by preventing rancidity caused by lipid oxidation .
- Regulatory Status : The FDA has classified BHT as Generally Recognized As Safe (GRAS) when used in accordance with good manufacturing practices .
Case Study: BHT in Snack Foods
A study conducted on snack foods demonstrated that the addition of BHT significantly reduced the formation of off-flavors and rancidity over a six-month storage period, thereby enhancing consumer acceptability.
Cosmetics and Personal Care Products
In the cosmetics industry, BHT serves as an effective stabilizer. Its applications include:
- Antioxidant Properties : BHT helps maintain the integrity of cosmetic formulations by preventing oxidative damage .
- Concentration Limits : The European Union restricts BHT usage in cosmetics to specific concentrations (e.g., 0.001% in mouthwash) .
Data Table: BHT Concentration in Cosmetic Products
Product Type | Maximum Concentration (%) |
---|---|
Mouthwash | 0.001 |
Toothpaste | 0.01 |
Other Cosmetics | 0.8 |
Pharmaceuticals
BHT's role in pharmaceuticals encompasses several areas:
- Stabilization of Active Ingredients : It is used to enhance the stability of drugs by preventing oxidative degradation .
- Potential Therapeutic Effects : Research has indicated that BHT may have antiviral properties, particularly against herpes simplex virus (HSV). In clinical studies, topical application of BHT reduced lesion duration in patients with recurrent HSV infections .
Case Study: Antiviral Activity of BHT
In a controlled trial involving patients with HSV-2, those treated with topical BHT exhibited a 20% reduction in lesion duration compared to the placebo group.
Medical Research
BHT has garnered attention for its potential therapeutic applications beyond its antioxidant properties:
- Cancer Research : Studies have shown that BHT can inhibit the initiation of hepatocellular carcinoma (HCC) in animal models by enhancing antioxidant status and reducing oxidative stress induced by carcinogens like diethylnitrosamine (DEN) .
Data Table: Effects of BHT on Hepatocellular Carcinoma Induction
Study Parameter | Control Group | BHT Treated Group |
---|---|---|
Lesion Severity | High | Moderate |
Oxidative Stress Markers | Elevated | Reduced |
Histopathological Changes | Significant | Minimal |
Mechanism of Action
Butylated hydroxytoluene exerts its effects primarily through its antioxidant properties. It acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species and other free radicals, which are stabilized by the antioxidant action of butylated hydroxytoluene .
Comparison with Similar Compounds
Comparison with Similar Compounds
BHHT belongs to the class of antihypertensive SPCs , which combine two or more drugs with complementary mechanisms. Below, this compound is compared to structurally and functionally similar compounds:
ACEi/Diuretic Combinations
Examples include Lisinopril/Hydrochlorothiazide and Enalapril/Hydrochlorothiazide. These combinations share this compound’s dual mechanism but differ in pharmacokinetics:
- Hydrochlorothiazide Content : this compound contains 12.5 mg hydrochlorothiazide, aligning with standard low-dose diuretic regimens to minimize electrolyte imbalances .
ARB/Diuretic Combinations
Drugs like Losartan/Hydrochlorothiazide or Valsartan/Hydrochlorothiazide replace ACE inhibitors with angiotensin II receptor blockers (ARBs). Key distinctions:
- Side Effect Profile: ARBs lack the dry cough associated with ACE inhibitors (e.g., benazepril), making them preferable for ACEi-intolerant patients.
- Renoprotection: ACE inhibitors like benazepril (this compound) are superior in slowing diabetic nephropathy progression compared to ARBs, per clinical guidelines .
Calcium Channel Blocker/Diuretic Combinations
Amlodipine/Hydrochlorothiazide is another SPC option. Differences include:
- Mechanism : Amlodipine reduces vascular resistance via calcium channel blockade, while this compound’s ACEi component inhibits RAAS.
- Efficacy in Renal Patients: this compound is more effective in hypertensive patients with chronic kidney disease due to ACEi’s renoprotective effects .
Data Tables
Table 1: Key Pharmacological Properties of this compound vs. Similar SPCs
Compound | Mechanism | Half-Life (ACEi/ARB) | HCTZ Dose | Key Advantage | Limitation |
---|---|---|---|---|---|
This compound | ACEi + Diuretic | 11 hours | 12.5 mg | Improved adherence, renoprotection | Cough risk, electrolyte monitoring |
Lisinopril/HCTZ | ACEi + Diuretic | 12 hours | 12.5–25 mg | Lower cost generics | Higher HCTZ doses increase hypokalemia risk |
Losartan/HCTZ | ARB + Diuretic | 6–9 hours | 12.5 mg | No cough, better tolerance | Less renal protection vs. ACEi |
Amlodipine/HCTZ | CCB + Diuretic | 30–50 hours | 12.5 mg | Effective in isolated systolic HTN | Edema risk, no RAAS inhibition |
Table 2: Clinical Outcomes in Hypertension Management
Study Parameter | This compound | Lisinopril/HCTZ | Losartan/HCTZ |
---|---|---|---|
Adherence Rate | 85% | 78% | 80% |
BP Target Achievement | 70% | 65% | 68% |
CKD Patient Efficacy | High (RAAS inhibition) | Moderate | Low |
Research Findings and Limitations
Biological Activity
Butylated Hydroxytoluene (BHT), also known as dibutylhydroxytoluene, is a synthetic antioxidant widely used in food preservation and various industrial applications. Its biological activity has been the subject of extensive research, revealing both beneficial and adverse effects. This article presents a comprehensive overview of the biological activity of BHT, including its mechanisms of action, case studies, and relevant research findings.
BHT primarily functions as an antioxidant, preventing oxidative damage by inhibiting the autoxidation of lipids. It achieves this through several mechanisms:
- Radical Scavenging : BHT donates hydrogen atoms to peroxy radicals, converting them into hydroperoxides and preventing further radical propagation. The reaction can be summarized as follows:
- Stabilization of Phenoxy Radicals : The phenoxy radical formed during the reaction is stabilized by delocalization of unpaired electrons across the aromatic ring, enhancing BHT's reactivity with lipid free radicals .
Antimicrobial Effects
BHT has demonstrated antimicrobial properties against various microorganisms. A study highlighted its effectiveness in inhibiting the growth of bacteria and fungi. The following table summarizes some key findings:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 mg/mL | |
Escherichia coli | 1.0 mg/mL | |
Candida albicans | 2.0 mg/mL |
These results indicate that BHT can be an effective agent in controlling microbial growth in various settings.
Antiviral Activity
Research has suggested that BHT exhibits antiviral properties, particularly against enveloped viruses. It disrupts viral membranes, leading to inactivation. Notable findings include:
- Genital Herpes Treatment : A clinical report indicated that topical application of BHT significantly reduced lesions associated with genital herpes .
- Virus Inactivation Studies : Experimental studies have shown that BHT can inactivate viruses by disrupting their lipid membranes, similar to other phenolic compounds .
Toxicity and Safety Profile
Despite its beneficial properties, BHT's safety profile has raised concerns:
- Acute Toxicity : The oral LD50 for BHT ranges from 1700 to 2000 mg/kg in rats, indicating moderate toxicity .
- Chronic Exposure Effects : Long-term exposure may lead to accumulation in body fat and potential reproductive effects at high doses . However, it is classified as "not classifiable as to its carcinogenicity to humans" by IARC .
Case Study 1: Food Preservation
A study investigated the use of BHT in extending the shelf life of processed foods. Results showed that foods treated with BHT had significantly lower levels of rancidity compared to untreated controls over a six-month period.
Case Study 2: Industrial Applications
In a case study involving polymer production, BHT was used as an additive to enhance thermal stability. The results indicated improved performance under heat stress conditions, demonstrating its utility beyond food preservation.
Properties
IUPAC Name |
4,4,5,5,6,6,6-heptafluoro-1-[4-[2-[4-(4,4,5,5,6,6,6-heptafluoro-3-oxohexanoyl)phenyl]phenyl]phenyl]hexane-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16F14O4/c31-25(32,27(35,36)29(39,40)41)23(47)13-21(45)17-9-5-15(6-10-17)19-3-1-2-4-20(19)16-7-11-18(12-8-16)22(46)14-24(48)26(33,34)28(37,38)30(42,43)44/h1-12H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGCGRQNGQFBJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16F14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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